Topoisomerase II Inhibitory Potency of Ethyliminum Compared to Razoxane, ICRF-193, and MST-16
Ethyliminum (ICRF-154) demonstrates an intermediate potency for inhibiting purified calf thymus topoisomerase II compared to its bisdioxopiperazine analogs [1]. Specifically, its 50% inhibitory concentration (IC50) is 13 µM, which is 2.3-fold more potent than razoxane (ICRF-159, IC50 = 30 µM) and 23-fold more potent than MST-16 (IC50 = 300 µM). However, it is 6.5-fold less potent than the most potent analog in this series, ICRF-193 (IC50 = 2 µM). These data were obtained via a decatenation assay using kinetoplast DNA from Crithidia fasciculata, establishing a clear quantitative rank order of potency [1].
| Evidence Dimension | Topoisomerase II inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 13 µM |
| Comparator Or Baseline | ICRF-193 (IC50 = 2 µM), ICRF-159 (razoxane, IC50 = 30 µM), MST-16 (IC50 = 300 µM) |
| Quantified Difference | 6.5-fold less potent than ICRF-193; 2.3-fold more potent than ICRF-159; 23-fold more potent than MST-16 |
| Conditions | In vitro decatenation assay using purified calf thymus topoisomerase II and kinetoplast DNA from Crithidia fasciculata |
Why This Matters
This quantitative potency data allows researchers to select the appropriate bisdioxopiperazine tool compound based on the desired strength of topoisomerase II inhibition for their specific experimental system.
- [1] Tanabe, K.; Ikegami, Y.; Ishida, R.; Andoh, T. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives. Cancer Research 1991, 51(18), 4903-4908. PMID: 1654204. View Source
